Fmoc-D-Tyr(3,5-Br2)-Oh is a derivative of the amino acid tyrosine, specifically modified by the substitution of bromine atoms at the 3 and 5 positions of its phenolic ring. The compound is protected by a 9-fluorenylmethyloxycarbonyl group at the amino terminus, making it suitable for various synthetic applications, particularly in peptide synthesis. This compound is significant in biochemical research due to its unique properties and potential applications in drug development and protein engineering.
Fmoc-D-Tyr(3,5-Br2)-Oh is classified as a protected amino acid and is primarily used as a building block in peptide synthesis. It can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and other specialized chemical vendors. The compound's chemical identifier is 204693-22-1, which is useful for cataloging and procurement purposes.
The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh involves a two-step process:
The synthesis can be scaled up for industrial production, incorporating continuous flow reactors and automated synthesis equipment to enhance yield and purity while reducing costs.
Fmoc-D-Tyr(3,5-Br2)-Oh has a complex molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 408.10 g/mol.
Fmoc-D-Tyr(3,5-Br2)-Oh can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, affecting both yield and selectivity.
The mechanism of action for Fmoc-D-Tyr(3,5-Br2)-Oh primarily revolves around its role as a protected amino acid in peptide synthesis:
The unique bromination at the 3 and 5 positions may also influence enzyme interactions, potentially enhancing binding affinity or altering reactivity profiles compared to non-brominated counterparts.
Fmoc-D-Tyr(3,5-Br2)-Oh has several significant applications:
The regioselective introduction of bromine atoms at the 3,5-positions of tyrosine requires precise control to prevent over-halogenation or side reactions. In situ protection of the phenolic hydroxyl group with tert-butyl (tBu) groups enables directed electrophilic aromatic substitution, where bromination occurs ortho to the electron-donating alkoxy intermediate. This method achieves >95% regioselectivity for 3,5-dibromination under mild conditions (0–5°C) using bromine (Br₂) in dichloromethane (DCM), followed by deprotection with trifluoroacetic acid (TFA) [4]. For Fmoc-D-Tyr(3,5-Br₂)-OH synthesis, this protocol minimizes diastereomerization risks while ensuring consistent halogenation efficiency. Post-halogenation, reverse-phase HPLC purification with acetonitrile/water gradients (0.1% TFA modifier) isolates the product with ≥99% purity, as confirmed by LC-MS analysis [3].
Acidolytic deprotection of Fmoc-D-Tyr(3,5-Br₂)-OH during SPPS necessitates tailored conditions to prevent debromination or alkylation side reactions. Standard TFA cleavage cocktails (95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) are effective but require reduced cleavage times (≤2 hours) to minimize acid contact. Scavengers like TIS suppress t-butyl cation formation, preventing electrophilic aromatic substitution on the brominated ring [4]. For peptides containing acid-sensitive groups, room-temperature cleavage with 1% TFA in DCM offers a milder alternative, preserving >98% brominated side-chain integrity [3].
Bromination and iodination diverge significantly in reactivity, steric demands, and electronic effects. Bromine’s moderate electrophilicity enables high-yielding (85–90%) 3,5-dihalogenation of tyrosine under ambient conditions, whereas iodination requires catalysts like N-iodosuccinimide and prolonged reaction times (Table 1) [4]. The van der Waals radii of bromine (1.85 Å) vs. iodine (1.98 Å) influence packing in peptide cores, with brominated derivatives imposing less steric stress. Electronically, bromine’s lower electronegativity enhances hydrophobic effects without significantly altering aromatic ring π-electron density, contrasting with iodine’s polarizability. Consequently, Fmoc-D-Tyr(3,5-Br₂)-OH exhibits superior compatibility in SPPS over its iodinated counterpart (Fmoc-Tyr(3,5-I₂)-OH), which shows 15% dehalogenation during extended TFA exposure [5].
Achieving regioselectivity without strong acids or high temperatures is vital for halogen-sensitive residues. Ortho-directed halogenation using temporary silyl ether protection allows 3,5-bromination at pH 4–5, suppressing ring bromination at non-target sites [4]. This method leverages the tyrosine phenolic group’s in situ activation, enabling near-quantitative dibromination with pyridinium tribromide at 0°C. Comparative studies show this approach reduces byproducts by 80% versus classical bromination routes [3]. After halogenation, fluoride-driven desilylation restores the phenol with no measurable racemization or side-chain degradation, making it ideal for Fmoc-D-Tyr(3,5-Br₂)-OH production.
Table 1: Comparative Halogenation Efficiency for Fmoc-Tyr Derivatives
Halogenation Method | Reagent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Classical Bromination | Br₂ in DCM | 0 | 1.5 | 92 | 3,5 > 99% |
Catalytic Iodination | NIS, TFA/DCM | 25 | 12 | 78 | 3,5 > 95% |
Silyl-Protected Bromination | Pyridinium tribromide | 0 | 2 | 95 | 3,5 > 99% |
Acid-Free Iodination | I₂, H₂O₂ | 25 | 6 | 70 | 3,5 ~90% |
Table 2: Analytical Parameters for Fmoc-D-Tyr(3,5-Br₂)-OH
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₂₄H₁₉Br₂NO₅ | High-res. ESI-MS |
Molecular Weight | 585.23 g/mol | Calc. from formula |
Retention Time (HPLC) | 12.7 min | C18 column, 0.1% TFA/MeCN:H₂O |
Diastereomeric Excess | ≥99.9% | Chiral HPLC |
Purity | ≥99% | Analytical HPLC |
Optical Rotation [α]²⁵D | –34.5° (c = 1, MeOH) | Polarimetry |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0